2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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Overview
Description
2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Thioether formation:
Amide formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide .
- N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide .
Uniqueness
The uniqueness of 2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a member of the triazaspirodecane family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a triazaspirodecane core with various substituents that influence its biological activity.
Antipsychotic Activity
Recent studies have indicated that compounds within the triazaspirodecane class exhibit antipsychotic properties. For instance, a related compound demonstrated efficacy in behavioral pharmacological test models, suggesting that modifications to the phenyl moiety can significantly impact antipsychotic activity. The compound's ability to suppress self-stimulation in animal models indicates potential therapeutic effects in treating psychotic disorders .
Cardioprotective Effects
Research has identified triazaspirodecane derivatives as promising candidates for cardioprotection. Specifically, these compounds have shown the ability to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in preventing myocardial cell death during ischemic events. In vitro studies demonstrated that certain derivatives reduced apoptotic rates in myocardial infarction models .
The biological activity of this compound is attributed to its interaction with various neurotransmitter systems and cellular pathways:
- Dopaminergic Modulation : The compound may exert antipsychotic effects through modulation of dopamine receptors.
- Mitochondrial Targeting : By inhibiting mPTP opening, it protects against oxidative stress and apoptosis in cardiac cells.
- Sulfhydryl Group Interaction : The sulfanyl group may play a role in redox signaling pathways, influencing cellular responses to stress .
Study 1: Antipsychotic Profiles
A study evaluated the effects of several triazaspirodecane derivatives on rat models. The findings indicated that specific substitutions on the phenyl moiety enhanced antipsychotic efficacy while reducing side effects typically associated with traditional antipsychotics .
Study 2: Cardioprotection in Myocardial Infarction
In a controlled experiment involving isolated cardiac tissues subjected to ischemic conditions, derivatives based on the triazaspirodecane scaffold were shown to significantly reduce cell death compared to controls. This suggests a potential application in treating myocardial infarction through mPTP inhibition .
Data Summary
Activity | Effect | Mechanism |
---|---|---|
Antipsychotic | Reduced symptoms in behavioral tests | Dopaminergic modulation |
Cardioprotective | Decreased apoptotic rates | mPTP inhibition |
Neuroprotective | Potential reduction in oxidative stress | Sulfhydryl group interactions |
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-27-14-12-23(13-15-27)25-21(17-8-10-19(29-2)11-9-17)22(26-23)30-16-20(28)24-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFRTDJSLCRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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